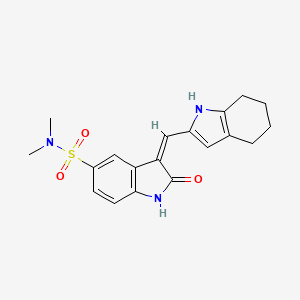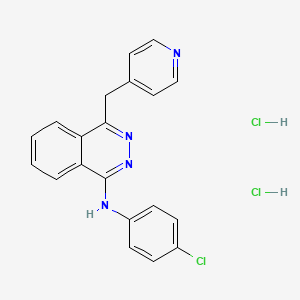
Vatalanib dihidrocloruro
Descripción general
Descripción
Vatalanib dihydrochloride is a cell-permeable, potent, and selective VEGFR tyrosine kinase inhibitor . It is an inhibitor of VEGFR2/KDR with an IC50 of 37 nM . It is currently in clinical trials for the treatment of myelodysplastic syndrome, lymphomas, non-small cell lung cancers (NSCLCs), and other cancers .
Molecular Structure Analysis
The molecular formula of Vatalanib dihydrochloride is C20H15ClN4.2ClH . The molecular weight is 419.73 Da .Chemical Reactions Analysis
Vatalanib dihydrochloride is a potent inhibitor of the VEGFR tyrosine kinases VEGFR-1 (Flt-1) and VEGFR-2 (FLK-1/KDR) with IC50 values of 77 nM and 37 nM respectively . It is a weaker inhibitor of other tyrosine kinases including PDGFR-β, c-KIT, VEGFR-3 (FLT-4) and c-FMS with IC50 values of 580 nM, 730 nM, 660 nM and 1.4 μM respectively .Physical And Chemical Properties Analysis
Vatalanib dihydrochloride is a solid substance . It is soluble in DMSO to 50 mM (with warming) and in ethanol to 10 mM (with warming) .Aplicaciones Científicas De Investigación
Vatalanib Dihidrocloruro: Aplicaciones de Investigación Científica
Terapia Antiangiogénica: this compound se utiliza principalmente como un agente antiangiogénico. Se dirige a la tirosina quinasa receptora VEGFR, que es crucial para la formación de vasos sanguíneos. Esto lo convierte en un tratamiento potencial para enfermedades donde la angiogénesis es un factor, como el cáncer .
Investigación del Cáncer: En la investigación del cáncer, el vatalanib se ha estudiado por su eficacia en combinación con la quimioterapia. Ha mostrado promesa en estudios de cáncer colorrectal, donde los niveles séricos de lactato deshidrogenasa (LDH) pueden predecir la efectividad del tratamiento .
Tumores Sólidos Avanzados: Vatalanib se está evaluando para su seguridad y eficacia en pacientes con tumores sólidos avanzados. Los estudios están explorando su uso junto con everolimus, otro fármaco contra el cáncer, y el papel de la resonancia magnética de contraste dinámico mejorado (DCE-MRI) como biomarcador predictivo .
Terapia Combinada: La investigación también se ha centrado en la combinación de vatalanib con otros fármacos, como el pemetrexed disódico, para evaluar la seguridad, la tolerabilidad y la actividad biológica en el tratamiento de tumores sólidos avanzados .
Mecanismo De Acción
Target of Action
Vatalanib dihydrochloride, also known as PTK787 dihydrochloride, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) with an IC50 value of 37nM . It primarily targets VEGFR2/KDR , but also inhibits other tyrosine kinase domains of VEGFR1 and VEGFR3 . Additionally, it has a weaker inhibitory effect on platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, and c-FMS .
Mode of Action
Vatalanib dihydrochloride exerts its anti-angiogenic efficacy by selectively inhibiting the tyrosine kinase domains of its targets . It competes with ATP for binding to the tyrosine kinase domains of VEGFRs, thereby inhibiting the phosphorylation and activation of these receptors . This inhibition disrupts the signal transduction pathways that promote angiogenesis, a process crucial for tumor growth and metastasis .
Biochemical Pathways
By inhibiting VEGFRs, vatalanib dihydrochloride disrupts the VEGF signaling pathway, which plays a pivotal role in angiogenesis . This disruption prevents the formation of new blood vessels that contribute to tumor growth and metastasis . In Alzheimer’s disease models, vatalanib has been shown to reduce tau phosphorylation and Aβ accumulation, suggesting a potential role in regulating AD pathology .
Pharmacokinetics
Vatalanib dihydrochloride is orally active, with a rapid onset of absorption . It is mainly metabolized through oxidative metabolism, producing two pharmacologically inactive metabolites that contribute mainly to the total systemic exposure . The half-life of vatalanib is approximately 6 hours . The maximum tolerated doses were determined to be vatalanib 1250 mg once daily or 750 mg twice daily in combination with other drugs .
Result of Action
The inhibition of VEGFRs by vatalanib dihydrochloride leads to a reduction in angiogenesis, thereby limiting the growth and spread of tumors . In Alzheimer’s disease models, vatalanib administration significantly reduced tau phosphorylation and the number and area of Aβ plaques .
Direcciones Futuras
Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212141-51-0 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


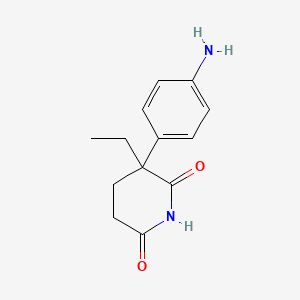

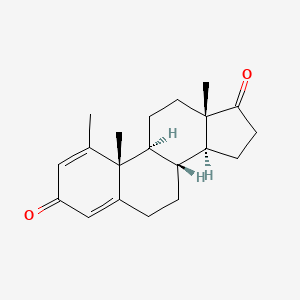

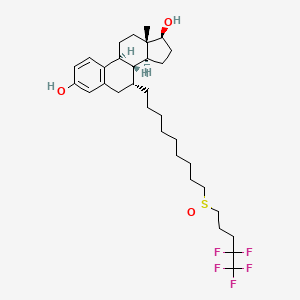
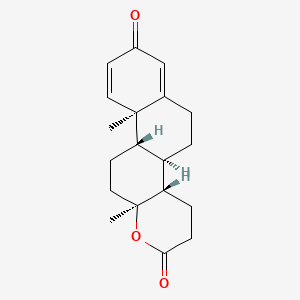
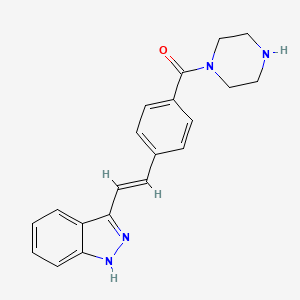
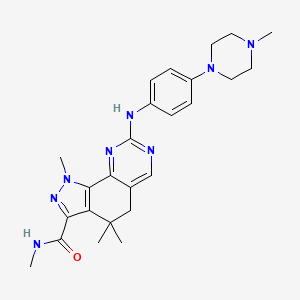
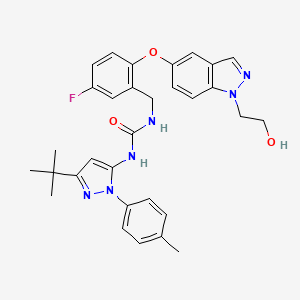
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
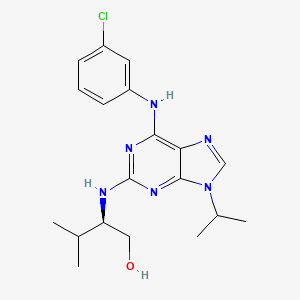
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)
